

Interpreting NMR and Mass Spectrometry Data of Triazolopyridines: A Comparative Guide

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Compound of Interest

Compound Name: *[1,2,4]Triazolo[1,5-*a*]pyridin-2-amine*

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For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel compounds is paramount. Triazolopyridines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for characterizing these molecules. This guide provides a comparative overview of the interpretation of NMR and MS data for various triazolopyridine derivatives, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift (δ), coupling constant (J), and multiplicity of signals in ^1H and ^{13}C NMR spectra are crucial for determining the substitution pattern and isomeric form of triazolopyridines.

1.1. Comparative ^1H NMR Data for Substituted Triazolopyridines

The position and nature of substituents significantly influence the chemical shifts of the protons on the triazolopyridine core. Electron-donating groups (EDGs) generally cause upfield shifts (lower δ values), while electron-withdrawing groups (EWGs) lead to downfield shifts (higher δ values).

Compo und/Sub stituent	H-5 (ppm)	H-6 (ppm)	H-7 (ppm)	H-8 (ppm)	Other Protons (ppm)	J values (Hz)	Referen ce
[1][2] [3]Triazol o[1,5- a]pyridin e						$J_{5,6} \approx$ 7.0, $J_{6,7}$ $\approx 7.0,$ $J_{7,8} \approx 9.0$	
2-phenyl- 7-methyl	~8.60 (d)	~7.40 (t)	~7.80 (t)	~8.00 (d)	-	8.25-8.23 (m, 2H, Ar-H), 7.55-7.48 (m, 3H, Ar-H), 2.51 (s, 3H, CH_3)	$J_{5,6} = 7.2$ [1]
2-(4- methoxy phenyl)-7 -methyl	8.54 (d)	7.25 (dd)	-	7.79 (s)	8.16 (d, 2H, Ar- H), 7.06 (d, 2H, Ar-H), 3.88 (s, 3H, OCH_3), 2.50 (s, 3H, CH_3)	$J_{5,6} =$ 7.2, $J(\text{Ar})$ $= 8.8$ [1]	
[1][2] [3]Triazol o[4,3- a]pyridin e						$J_{5,6} \approx$ 7.0, $J_{6,7}$ $\approx 7.0,$ $J_{7,8} \approx 9.0$	
3-(p-tolyl)	7.84 (d)	7.42 (d)	7.38-7.32 (m)	7.53-7.48 (m)	7.69 (d, 2H, Ar- H), 2.40	$J(\text{Ar}) =$ 8.2	[3]

					(s, 3H, CH ₃)	
3-(2- methoxy phenyl)	7.69-7.63 (m)	7.40-7.34 (m)	7.21-7.15 (m)	6.85-6.82 (m)	7.52-7.45 (m, 2H, Ar-H), 7.09-7.05 (m, 1H, Ar-H), 3.66 (s, 3H, OCH ₃)	- [3]

1.2. Comparative ¹³C NMR Data for Substituted Triazolopyridines

The ¹³C NMR chemical shifts are also sensitive to the electronic environment of the carbon atoms. Carbons attached to nitrogen atoms in the heterocyclic rings typically resonate at lower field.

Compound/Substituent	C-2/3	C-5	C-6	C-7	C-8	C-8a	Other Carbons	Reference (ppm)
[1][2] [3]Triazolo[1,5-a]pyridine	C-2: ~162	~128	~118	~132	~113	~150	-	General
2-phenyl-7-methyl	166.0	128.9	117.8	140.8	112.9	151.7	127.1 (Ar-C), 18.4 (CH ₃)	[1]
2-(4-methoxyphenyl)-7-methyl	165.9	128.7	117.6	140.6	112.8	151.7	161.3, 128.6, 123.3, 114.5 (Ar-C), 55.5 (OCH ₃), 18.4 (CH ₃)	[1]
[1][2] [3]Triazolo[4,3-a]pyridine	C-3: ~150	~125	~116	~129	~113	~148	-	General
3-(p-tolyl)	165.7	129.6	129.2	128.8	127.1	144.1	151.4, 139.3, 131.1, 21.0	[3]

							(Ar-C, CH ₃)
							157.1,
							150.7,
							122.1,
							120.3,
3-(2-							
methox	165.7	131.1	130.7	128.6	127.0	144.2	112.8, [3]
yphenyl							111.7,
)							55.5
							(Ar-C, OCH ₃)

1.3. Experimental Protocol for NMR Analysis

A representative protocol for acquiring NMR spectra of a triazolopyridine derivative is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified triazolopyridine compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[1][2][3]
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[1]
- ¹³C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
- Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

2.1. Comparative Mass Spectrometry Data for Triazolopyridines

The ionization method significantly influences the observed mass spectrum. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information. Electrospray Ionization (ESI) is a softer technique, typically showing a prominent molecular ion peak, which is useful for confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.[2][4]

Compound/Substituent	Ionization Method	Molecular Ion (m/z)	Key Fragment Ions (m/z)	Reference
[1][2] [3]Triazolo[1,5-a]pyridine	EI	119	92 ([M-HCN] ⁺), 65	General
2-(p-tolyl)-[1][2] [3]triazolo[1,5-a]pyridine	ESI-HRMS	374.16119 [M+H] ⁺	-	[3]
2-(o-tolyl)-[1][2] [3]triazolo[1,5-a]pyridine	ESI-HRMS	374.16116 [M+H] ⁺	-	[3]
[1][2] [3]Triazolo[4,3-a]pyridine	EI	119	91 ([M-N ₂] ⁺), 64	General
6-Chloro-[1][2] [3]triazolo[4,3-b]pyridazine	GC-MS	154	126, 99, 73	[5]
6-(4-methoxyphenyl)-8-phenyl-3-thioxo-pyrido[2,3-d][1][2] [3]triazolo[4,3-a]pyrimidin-5-one	EI	Not observed	369 ([M-S] ⁺)	[6]

2.2. Common Fragmentation Pathways

The fragmentation of the triazolopyridine ring system is dependent on the isomer and the nature of the substituents.

- [1][2][3]Triazolo[1,5-a]pyridines: Under EI conditions, a common fragmentation pathway involves the loss of a molecule of hydrogen cyanide (HCN) from the triazole ring.

- [1][2][3]Triazolo[4,3-a]pyridines: These isomers often exhibit a characteristic loss of a nitrogen molecule (N₂) from the triazole ring.[7]
- Substituent Fragmentation: Substituents on the triazolopyridine core will also fragment according to their chemical nature, providing further structural clues. For example, the loss of radicals such as methyl (•CH₃) or ethoxy (•OCH₂CH₃) is commonly observed.[8]

2.3. Experimental Protocol for Mass Spectrometry Analysis

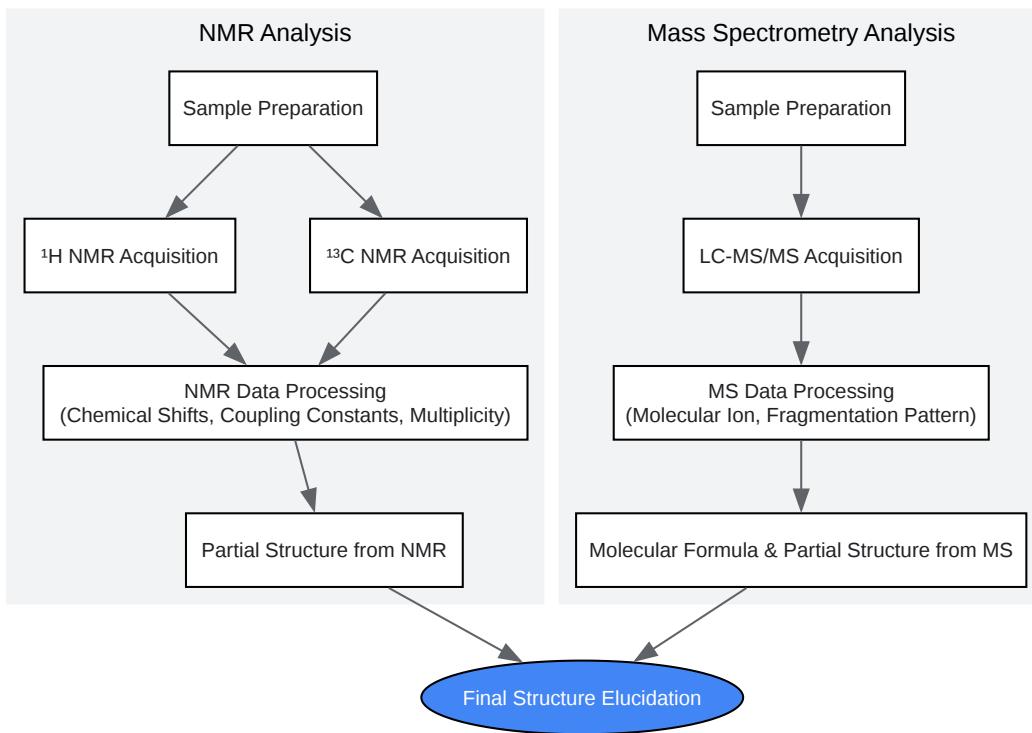
A general protocol for LC-MS/MS analysis of triazolopyridines is outlined below:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- Chromatography (LC):
 - Column: A C18 reverse-phase column is commonly used.[7][9]
 - Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or ammonium acetate, is employed to achieve good separation.[7][9]
 - Flow Rate: A typical flow rate is between 0.2 and 0.8 mL/min.[7][9]
- Mass Spectrometry (MS):
 - Ionization Source: Electrospray ionization (ESI) in positive ion mode is frequently used for these nitrogen-containing compounds.[3][9]
 - Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap or TOF) can be used.[4][10]
 - Data Acquisition: For structural confirmation, full scan MS data is acquired. For fragmentation analysis, tandem MS (MS/MS) experiments are performed by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID).[4][11]

Visualizing the Analytical Workflow

The process of interpreting spectral data can be visualized as a logical workflow.

General Workflow for Spectral Interpretation of Triazolopyridines



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Caption: Workflow for NMR and MS data interpretation.

Alternative Analytical Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information:

- X-ray Crystallography: Provides the definitive, unambiguous three-dimensional structure of a crystalline compound.
- Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups (e.g., C=O, N-H, C-Cl).
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and can be used for quantitative analysis.[\[12\]](#)
- High-Performance Liquid Chromatography (HPLC): Primarily a separation technique, but when coupled with detectors like UV-Vis or MS, it is invaluable for purity assessment and quantitative analysis.[\[9\]](#)

The choice of analytical technique depends on the specific information required, the nature of the sample, and the available instrumentation. A combination of these techniques is often employed for the comprehensive characterization of novel triazolopyridine derivatives.

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